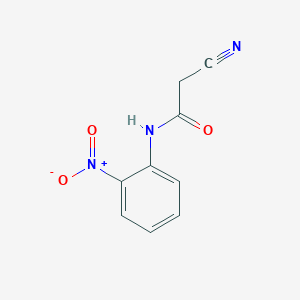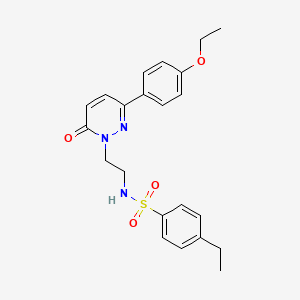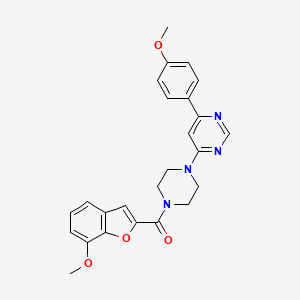
2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Potential Applications
Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : Research by Galeazzi, Mobbili, and Orena (1996) detailed an oxidative cyclisation approach for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones, which could be related to the structural manipulation of compounds like 2-(3-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide. This method is useful for creating biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, suggesting applications in developing therapeutic compounds (Galeazzi, Mobbili, & Orena, 1996).
Leuckart Synthesis and Pharmacological Assessment : A study by Rani, Pal, Hegde, and Hashim (2016) involved the synthesis of novel acetamide derivatives through a multi-step reaction sequence starting from the Leuckart reaction. The structural assignments were determined by various spectroscopic analyses. These compounds were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating the compound's potential in medicinal chemistry research (Rani, Pal, Hegde, & Hashim, 2016).
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : Research on the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst was conducted by Zhang Qun-feng (2008). This process optimization study underscores the compound's significance in synthesizing azo disperse dyes, demonstrating its utility in chemical manufacturing processes (Zhang Qun-feng, 2008).
Chemical Structure and Reactivity Studies
Chemoselective Acetylation of 2-Aminophenol : A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcasing the compound's role as an intermediate in the synthesis of antimalarial drugs. This research highlights the compound's importance in the development of pharmaceuticals (Magadum & Yadav, 2018).
Metabolism of Chloroacetamide Herbicides : Coleman, Linderman, Hodgson, and Rose (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the biotransformation pathways of compounds structurally related to this compound, relevant for understanding its metabolic fate in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-4-2-5-17(12-16)25-13-18(22)20-14-7-9-15(10-8-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMFTBJIQTSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2606695.png)

![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)
![9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2606701.png)
![N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2606702.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)
![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)


